molecular formula C12H17BrN2 B2774881 N-(4-bromophenyl)-1-methylpiperidin-4-amine CAS No. 93591-85-6

N-(4-bromophenyl)-1-methylpiperidin-4-amine

Cat. No.: B2774881
CAS No.: 93591-85-6
M. Wt: 269.186
InChI Key: DEKGLRDTPBZZBL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-methylpiperidin-4-amine is an organic compound that features a bromophenyl group attached to a piperidine ring

Properties

IUPAC Name

N-(4-bromophenyl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKGLRDTPBZZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-methylpiperidin-4-amine typically involves the reaction of 4-bromoaniline with 1-methylpiperidine under specific conditions. One common method is the condensation reaction, where 4-bromoaniline is reacted with 1-methylpiperidine in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and the use of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-1-methylpiperidin-4-amine is unique due to its specific combination of a bromophenyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(4-bromophenyl)-1-methylpiperidin-4-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, structure-activity relationships, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 4-bromophenyl group and a methyl group. Its molecular formula is C12H17BrN2C_{12}H_{17}BrN_2, with a molecular weight of approximately 269.18 g/mol. The presence of the bromine atom in the phenyl ring may influence its reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be elucidated.
  • Anticancer Potential : The compound has been explored for its anticancer activities, particularly against specific cancer cell lines, showing promise in inhibiting tumor growth .
  • Neuropharmacological Effects : Given its structural similarity to other piperidine derivatives, it may interact with neurotransmitter systems, potentially influencing mood and cognition.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound can be analyzed by comparing it with similar compounds. The following table summarizes key features and biological activities of related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC12H17BrN2Piperidine ring with bromine substitutionAntimicrobial, anticancer
N-benzyl-1-(4-bromophenyl)methyl-N-methylpiperidin-4-amineC19H22BrN2Benzyl group additionPotential interactions with receptors
1-benzyl-N-(4-chlorophenyl)methyl-piperidin-4-amineC19H22ClN2Chlorine instead of bromineVaries by substitution

Case Studies and Research Findings

Q & A

Q. What are the implications of piperidine ring conformation on target selectivity?

  • Chair vs. boat conformations alter spatial orientation of the amine group, affecting interactions with chiral binding pockets. Solid-state NMR or X-ray diffraction determines dominant conformers, while molecular dynamics simulations model flexibility .

Q. Methodological Notes

  • SAR Studies : Compare analogs (e.g., halogen-substituted derivatives) using standardized bioassays to isolate electronic vs. steric effects .
  • Analytical Workflows : Combine HRMS, NMR, and computational tools for comprehensive impurity profiling .
  • Thermal Stability : Pre-screen reaction conditions via differential scanning calorimetry (DSC) to avoid decomposition .

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